molecular formula C11H12N2O2S B2852014 3-(5-methylfuran-2-yl)-N-(1,3-thiazol-2-yl)propanamide CAS No. 327075-14-9

3-(5-methylfuran-2-yl)-N-(1,3-thiazol-2-yl)propanamide

Cat. No. B2852014
CAS RN: 327075-14-9
M. Wt: 236.29
InChI Key: VHRJMOLKPWVEGH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(5-methylfuran-2-yl)-N-(1,3-thiazol-2-yl)propanamide is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. This compound has been synthesized using different methods, and its mechanism of action has been studied in detail.

Mechanism Of Action

The mechanism of action of 3-(5-methylfuran-2-yl)-N-(1,3-thiazol-2-yl)propanamide is not fully understood. However, studies have shown that this compound inhibits the growth of bacterial and fungal cells by interfering with their cell membrane and cell wall synthesis. In addition, it has been found to induce apoptosis in cancer cells by activating the caspase pathway. Furthermore, it has been found to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines.
Biochemical and physiological effects:
Studies have shown that 3-(5-methylfuran-2-yl)-N-(1,3-thiazol-2-yl)propanamide has various biochemical and physiological effects. It has been found to inhibit the growth of bacterial and fungal cells, induce apoptosis in cancer cells, and exhibit anti-inflammatory activity. In addition, it has been found to have low toxicity and is well-tolerated in animals.

Advantages And Limitations For Lab Experiments

One of the advantages of using 3-(5-methylfuran-2-yl)-N-(1,3-thiazol-2-yl)propanamide in lab experiments is its potent antimicrobial, antifungal, anticancer, and anti-inflammatory properties. In addition, it has low toxicity and is well-tolerated in animals. However, one of the limitations of using this compound in lab experiments is its limited solubility in water, which can make it difficult to administer in certain experiments.

Future Directions

There are several future directions for the study of 3-(5-methylfuran-2-yl)-N-(1,3-thiazol-2-yl)propanamide. One direction is to study its potential use in the treatment of bacterial and fungal infections. Another direction is to study its potential use in the treatment of cancer. Furthermore, it can be studied for its potential use in the treatment of inflammatory diseases. In addition, future studies can focus on improving the solubility of this compound in water to facilitate its use in lab experiments.

Synthesis Methods

Several methods have been used to synthesize 3-(5-methylfuran-2-yl)-N-(1,3-thiazol-2-yl)propanamide. One of the most commonly used methods involves the reaction of 5-methylfurfural with thiosemicarbazide, followed by the reaction with acetic anhydride and propionic anhydride. Another method involves the reaction of 5-methylfurfural with thiosemicarbazide, followed by the reaction with ethyl chloroformate and propionic anhydride. Both methods have been found to be efficient in synthesizing 3-(5-methylfuran-2-yl)-N-(1,3-thiazol-2-yl)propanamide.

Scientific Research Applications

3-(5-methylfuran-2-yl)-N-(1,3-thiazol-2-yl)propanamide has been found to have potential applications in various fields. It has been studied for its antimicrobial, antifungal, anticancer, and anti-inflammatory properties. Studies have shown that this compound exhibits potent antimicrobial activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. It has also been found to have antifungal activity against Candida albicans. In addition, it has been studied for its anticancer properties and has been found to induce apoptosis in cancer cells. Furthermore, it has been found to exhibit anti-inflammatory activity and has been studied for its potential use in the treatment of inflammatory diseases.

properties

IUPAC Name

3-(5-methylfuran-2-yl)-N-(1,3-thiazol-2-yl)propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O2S/c1-8-2-3-9(15-8)4-5-10(14)13-11-12-6-7-16-11/h2-3,6-7H,4-5H2,1H3,(H,12,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHRJMOLKPWVEGH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(O1)CCC(=O)NC2=NC=CS2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(5-methylfuran-2-yl)-N-(1,3-thiazol-2-yl)propanamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.